molecular formula C10H7N3O2 B11895912 Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate

Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B11895912
M. Wt: 201.18 g/mol
InChI Key: HADJVMUVALWFML-UHFFFAOYSA-N
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Description

Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both cyano and ester functional groups in this compound makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate typically involves the reaction of 2-aminopyridine with cyanoacetic acid and methyl chloroformate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate. The reaction conditions usually involve heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The cyano and ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Amines or alcohols in the presence of a base like triethylamine at elevated temperatures.

Major Products Formed

    Oxidation: Formation of carboxylic acids or nitriles.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of amides or esters.

Mechanism of Action

The mechanism of action of Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The cyano and ester groups play a crucial role in binding to the active sites of these targets, leading to inhibition or activation of biological pathways. The compound’s ability to form hydrogen bonds and hydrophobic interactions enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate stands out due to its unique combination of cyano and ester functional groups, which provide versatility in chemical reactions and enhance its biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

IUPAC Name

methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H7N3O2/c1-15-10(14)8-5-12-9-3-2-7(4-11)6-13(8)9/h2-3,5-6H,1H3

InChI Key

HADJVMUVALWFML-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2N1C=C(C=C2)C#N

Origin of Product

United States

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